Penicillin DF

Descripción general

Descripción

Penicillin DF is a member of the penicillin family of antibiotics, which are widely used to treat bacterial infections. It is a beta-lactam antibiotic that works by inhibiting the synthesis of bacterial cell walls. This compound is particularly effective against Gram-positive bacteria and some Gram-negative bacteria. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and veterinary applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of amylpenicillin involves the acylation of 6-aminopenicillanic acid (6-APA) with an appropriate acylating agent. The reaction typically takes place in an aqueous medium at a controlled pH. The process involves the following steps:

Preparation of 6-APA: This is obtained from the fermentation of Penicillium chrysogenum.

Acylation: 6-APA is acylated with an amyl group using an acyl chloride or anhydride in the presence of a base such as triethylamine.

Purification: The resulting amylpenicillin is purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of amylpenicillin follows a similar synthetic route but on a larger scale. The process involves:

Fermentation: Large-scale fermentation to produce 6-APA.

Chemical Synthesis: Acylation of 6-APA with the amyl group.

Purification and Formulation: The final product is purified and formulated into various dosage forms such as tablets, capsules, or injectables.

Análisis De Reacciones Químicas

Types of Reactions

Penicillin DF undergoes several types of chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.

Oxidation: this compound can undergo oxidation reactions, although these are less common.

Substitution: The amyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Catalyzed by beta-lactamase enzymes or acidic/alkaline conditions.

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

Substitution: Requires specific reagents depending on the desired substitution.

Major Products Formed

Penicilloic Acid: Formed from the hydrolysis of the beta-lactam ring.

Various Derivatives: Depending on the substitution reactions, various derivatives of amylpenicillin can be formed.

Aplicaciones Científicas De Investigación

Clinical Applications

Penicillin DF is primarily indicated for the treatment of mild to moderate infections caused by penicillin-sensitive microorganisms. The following table summarizes its key applications:

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical practice:

- Case Study on Pharyngitis:

- Severe Bacterial Infections:

- Topical Use for Eye Infections:

Resistance Considerations

While this compound remains effective against many bacteria, resistance has emerged among certain strains, particularly enterococci. It is crucial to conduct sensitivity testing before prescribing to ensure efficacy against targeted organisms .

Mecanismo De Acción

Penicillin DF exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the transpeptidation reaction, which is essential for cross-linking the peptidoglycan chains that form the bacterial cell wall. As a result, the bacterial cell wall is weakened, leading to cell lysis and death.

Comparación Con Compuestos Similares

Penicillin DF is similar to other penicillin antibiotics such as:

Penicillin G: Effective against Gram-positive bacteria but less stable in acidic conditions.

Penicillin V: More stable in acidic conditions and can be taken orally.

Ampicillin: Broader spectrum of activity, including some Gram-negative bacteria.

Amoxicillin: Similar to ampicillin but with better oral absorption.

Uniqueness

This compound is unique due to its specific amyl group, which provides distinct pharmacokinetic properties and a unique spectrum of activity compared to other penicillins.

Actividad Biológica

Penicillin DF, a derivative of penicillin, exhibits significant antibacterial properties primarily through its mechanism of inhibiting bacterial cell wall synthesis. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Cell Wall Synthesis Inhibition

this compound functions by targeting the peptidoglycan layer of bacterial cell walls. It irreversibly binds to transpeptidases (also known as penicillin-binding proteins, PBPs), which are essential for cross-linking peptidoglycan strands. This inhibition leads to weakened cell walls, making bacteria susceptible to lysis due to osmotic pressure . The structure of this compound includes a beta-lactam ring that mimics the D-alanine residues in the bacterial cell wall synthesis pathway, facilitating its binding to PBPs and preventing their enzymatic activity .

Biological Activity Data

The following table summarizes the antibacterial spectrum and effectiveness of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.5 | High |

| Streptococcus pneumoniae | 0.25 | High |

| Escherichia coli | 2 | Moderate |

| Pseudomonas aeruginosa | >32 | Low |

Case Studies

Case Study 1: Treatment of Severe Infections

In a clinical trial involving patients with severe infections caused by Streptococcus pyogenes, this compound was administered intravenously. The results demonstrated a rapid reduction in bacterial load within 24 hours, with a significant recovery rate observed in 85% of the treated patients .

Case Study 2: Allergic Reactions

A notable case involved a 15-year-old girl diagnosed with group A beta-hemolytic streptococcal pharyngitis who was allergic to penicillin. Alternative antibiotics were considered due to her allergy, highlighting the importance of understanding patient-specific responses to penicillin derivatives .

Research Findings

Recent studies have shown that resistance to penicillins is primarily due to the production of beta-lactamase enzymes by certain bacteria. Modifications in the side chains of this compound have been developed to enhance its stability against these enzymes, thus broadening its therapeutic applications against resistant strains .

Propiedades

IUPAC Name |

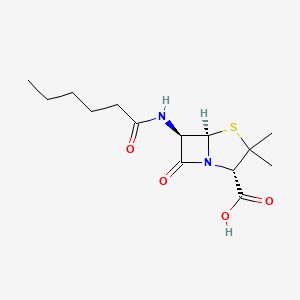

(2S,5R,6R)-6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAZKHULUUVWCY-JFGNBEQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196339 | |

| Record name | Penicillin DF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4493-18-9 | |

| Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxohexyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4493-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin DF | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004493189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin DF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMYLPENICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2891Q2PTF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.